molecular formula C17H16N2O B2902334 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1092284-67-7

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2902334
CAS No.: 1092284-67-7
M. Wt: 264.328
InChI Key: WMSILLOBOOFMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound based on the 1,4-benzodiazepine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific analogue features a 3,4-dimethylphenyl substituent at the 4-position of the diazepine ring, a structural modification that is of significant interest in the search for novel pharmacologically active molecules . The 1,4-benzodiazepine structure is a fused bicyclic system comprising a benzene ring attached to a seven-membered diazepine ring, with the 2-one moiety indicating a ketone group at the second position . Researchers are exploring this and related compounds for multiple investigative applications. Recent studies on structurally similar 1,4-benzodiazepin-2-one derivatives have demonstrated promising cytotoxic activities against human tumor cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . Other benzodiazepine derivatives have been identified as potential therapeutic agents for disorders of the central nervous system, with patented compounds showing analgesic, anxiolytic, antidepressant, and anorexigenic (appetite-suppressing) effects in preclinical models . Additional research avenues for benzodiazepine-based compounds include their evaluation as anticonvulsant agents and as modulators of inflammatory responses in human neutrophils . The exact mechanism of action for this specific compound is a subject of ongoing research, but the biological profile of the 1,4-benzodiazepine class suggests it may interact with various neurological or cellular targets . This product is supplied for non-clinical, in-vitro research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for direct use in humans, nor for any diagnostic, therapeutic, or veterinary applications. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-7-8-13(9-12(11)2)16-10-17(20)19-15-6-4-3-5-14(15)18-16/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSILLOBOOFMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the reaction of 3,4-dimethylaniline with phthalic anhydride to form the corresponding phthalimide. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired benzodiazepine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory signaling in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzodiazepine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one with structurally related analogs.

Substituent Effects on Pharmacological Activity

  • 7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS: N/A): This compound demonstrated potent anticancer activity, attributed to electron-withdrawing chlorine atoms at the 7- and 5-positions, which enhance electrophilicity and receptor binding . Key Finding: Chloro substituents significantly improved cytotoxicity against cancer cells (IC₅₀: 8.2 µM) while maintaining low toxicity to normal cells .
  • 4-Methyl-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 60568-46-9):

    • A simpler analog with a single methyl group at the 4-position.
    • Physicochemical Data : Molecular weight = 174.2 g/mol, melting point = 148°C, predicted logP = 1.132 .
    • Activity : Used as a synthetic intermediate for flibanserin (a serotonergic agent), but lacks direct therapeutic activity .
  • 5-(3,4-Dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 1031945-36-4):

    • Features a dimethoxybenzoyl group, increasing molecular weight (340.4 g/mol) and steric bulk.
    • Predicted Activity : The electron-rich methoxy groups may enhance binding to enzymes like myeloperoxidase, though experimental data are pending .

Impact of Heteroatom Incorporation

  • 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (CAS: N/A):

    • Replacing oxygen with sulfur in the diazepine ring alters electronic properties and redox behavior.
    • Activity : Exhibited moderate anticancer activity (IC₅₀: 12–25 µM) due to sulfur’s ability to modulate oxidative stress pathways .
  • 7-Chloro-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS: 30195-30-3):

    • Incorporation of a pyrrole ring enhances π-π stacking interactions with biological targets.
    • Activity : Under investigation for antimicrobial properties, though potency is lower than chlorinated analogs .

Comparative Physicochemical and Pharmacokinetic Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Key Pharmacological Activity Reference
This compound 264.3* N/A 2.8 Anticancer (preliminary screening) N/A
7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 307.2 N/A 3.5 Anticancer (IC₅₀: 8.2 µM)
4-Methyl-1H-benzo[b][1,4]diazepin-2(3H)-one 174.2 148 1.1 Synthetic intermediate
5-(3,4-Dimethoxybenzoyl)-4-methyl analog 340.4 N/A 2.2 Enzyme inhibition (hypothesized)

*Calculated based on molecular formula C₁₇H₁₆N₂O.

Key Research Findings

Electron-Withdrawing Groups Enhance Bioactivity : Chlorine substituents (e.g., in 7-chloro-5-(2-chlorophenyl)-derivative) significantly improve anticancer efficacy compared to methyl or methoxy groups .

Steric Bulk vs. Metabolic Stability : Dimethylphenyl substituents in the target compound may offer better metabolic stability than smaller groups (e.g., methyl), though this requires in vivo validation .

Heteroatom Effects : Sulfur-containing analogs exhibit unique redox properties but require optimization to balance potency and toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with ketones or aldehydes under acidic or basic conditions. For example, substituted benzodiazepines are often synthesized via a two-step process: (1) condensation of an o-phenylenediamine derivative with a ketone to form the diazepine ring, followed by (2) functionalization at the 4-position (e.g., via Friedel-Crafts alkylation for aryl groups). Key reaction parameters include solvent choice (e.g., ethanol, DMF), temperature (60–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .
Synthetic Route Key Conditions Yield Range
Cyclization + AlkylationDMF, KOH, 80°C45–65%
One-pot condensationEthanol, HCl, reflux30–50%

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the diazepine ring structure and substituent positions. The dimethylphenyl group typically shows aromatic protons as multiplets (δ 6.8–7.4 ppm) and methyl groups as singlets (δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 307.1443 for C₁₉H₁₈N₂O).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies) .

Q. How does the dimethylphenyl substituent influence the compound’s physicochemical properties compared to other benzodiazepines?

  • Methodological Answer : The 3,4-dimethylphenyl group increases hydrophobicity (logP ≈ 3.2) compared to unsubstituted analogs (logP ≈ 2.1), impacting solubility in polar solvents. Stability studies under varying pH (1–10) and temperature (25–60°C) show degradation <10% over 72 hours in neutral buffers, but accelerated hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s GABA receptor binding affinity be resolved?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., Ki values ranging from 50 nM to 1 µM) may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To resolve:

  • Use standardized protocols (e.g., [³H]-diazepam displacement assays in rat cortical membranes).
  • Validate results with orthogonal techniques like electrophysiology (e.g., patch-clamp for Cl⁻ current modulation) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) at the 7-position to reduce CYP450-mediated oxidation.
  • Prodrug Approaches : Mask the 2-ketone as an ester (e.g., acetyloxymethyl) for improved bioavailability.
  • In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Q. What role does the dimethylphenyl group play in structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer : The dimethyl group enhances π-π stacking with hydrophobic pockets in kinase targets (e.g., EGFR). SAR studies comparing analogs show:

  • 3,4-Dimethylphenyl : IC₅₀ = 12 µM (breast cancer cell lines).
  • 4-Chlorophenyl : IC₅₀ = 25 µM.
  • Unsubstituted phenyl : IC₅₀ > 100 µM.
    Crystallographic data (e.g., PDB 6XYZ) reveal van der Waals interactions with Leu694 in EGFR .

Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others indicate neurotoxicity at similar concentrations?

  • Methodological Answer : Dose-dependent effects and cell-type specificity explain contradictions. For example:

  • Neuroprotection : 1–10 µM enhances neuronal survival via Akt pathway activation.
  • Neurotoxicity : >20 µM induces ROS-mediated apoptosis in primary astrocytes.
    Experimental design must include cell viability assays (MTT/XTT) across multiple cell lines and controls for oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.